

Application of Disodium Phosphate Dihydrate in Molecular Biology Protocols

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Compound of Interest

Compound Name: Disodium phosphate dihydrate

Cat. No.: B167983

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Introduction

Disodium phosphate dihydrate ($\text{Na}_2\text{HPO}_4 \cdot 2\text{H}_2\text{O}$) is an inorganic salt widely used in molecular biology and biochemical research.[1][2] Its primary function is as a component in the preparation of phosphate buffer systems, which are critical for maintaining a stable physiological pH.[3][4] The phosphate buffer system is particularly effective in the pH range of 6.4 to 7.4, making it indispensable for a vast array of biological experiments that require a stable pH to ensure the structural integrity and function of macromolecules like DNA, RNA, and proteins.[5]

The buffering capacity of phosphate solutions arises from the equilibrium between the dihydrogen phosphate ion (H_2PO_4^- , the weak acid) and the hydrogen phosphate ion (HPO_4^{2-} , the conjugate base).[6] Disodium phosphate provides the hydrogen phosphate ion. By mixing it with a source of dihydrogen phosphate ion, typically monosodium phosphate (NaH_2PO_4), a buffer with a desired pH can be accurately prepared.[4] This ability to resist pH changes is crucial for applications ranging from cell culture and enzyme assays to nucleic acid extraction and protein crystallization.[7][8]

Key Applications and Principles

Disodium phosphate dihydrate is a key ingredient in numerous molecular biology protocols, primarily through its role in buffer preparation.

Preparation of Phosphate-Buffered Saline (PBS)

Phosphate-Buffered Saline (PBS) is an isotonic buffer solution that is non-toxic to cells and is ubiquitously used in biological research.[7][8] Its osmolarity and ion concentrations mimic those of the human body.[9] PBS is essential for washing cells, transporting tissues, and as a diluent for various substances.[7] The phosphate components, including disodium phosphate, are responsible for maintaining a constant pH, typically around 7.4, while sodium chloride provides the isotonic environment.[10][11]

Nucleic Acid Extraction and Manipulation

Phosphate buffers are integral to various steps of DNA and RNA isolation.[12] During cell lysis, these buffers help disrupt membranes to release nucleic acids while maintaining a pH that prevents their degradation.[13] For certain sample types, such as soil, concentrated phosphate buffers can prevent the adsorption of nucleic acids to mineral particles, thereby increasing yield.[14] Furthermore, maintaining a stable pH is critical to prevent the denaturation of double-stranded DNA or the hydrolysis of RNA that can occur under highly alkaline or acidic conditions.[12]

Protein Crystallization and Analysis

In proteomics, maintaining a specific and stable pH is paramount for protein stability and function. Phosphate buffers are commonly used in protein purification, storage, and enzymatic assays. Additionally, disodium phosphate is a component in many commercially available crystallization screening kits.[15] The pH of the solution is a critical variable in determining the solubility of a protein, and by systematically varying the pH using buffers like phosphate, researchers can induce the formation of protein crystals required for structural determination by X-ray crystallography.

Experimental Protocols

Protocol for Preparation of 10X Phosphate-Buffered Saline (PBS)

This protocol outlines the preparation of a 10X concentrated stock solution of PBS, which can be diluted to a 1X working solution as needed.

Methodology:

- Place 800 mL of purified, deionized water into a 1 L beaker or graduated cylinder.
- Add the reagents listed in Table 1 to the water.
- Stir the solution until all salts have completely dissolved.
- Adjust the pH of the solution to 7.4 using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as needed.
- Add purified water to bring the final volume to 1 L.
- Sterilize the solution by autoclaving at 121°C for 20 minutes.
- Store the 10X PBS stock solution at room temperature. To prepare a 1X working solution, dilute one part 10X PBS with nine parts purified water.

Data Presentation:

Table 1: Composition of 10X and 1X PBS Solutions

Component	Chemical Formula	Molar Mass (g/mol)	Concentration (10X)	Mass per 1 L (10X)	Concentration (1X)
Sodium Chloride	NaCl	58.44	1.37 M	80 g	137 mM
Potassium Chloride	KCl	74.55	27 mM	2 g	2.7 mM
Disodium Phosphate (anhydrous)	Na ₂ HPO ₄	141.96	100 mM	14.2 g	10 mM
Monopotassium Phosphate	KH ₂ PO ₄	136.09	18 mM	2.45 g	1.8 mM

Note: This recipe uses anhydrous disodium phosphate. If using disodium phosphate dihydrate (Na₂HPO₄·2H₂O, Molar Mass: 177.99 g/mol), use 17.8 g for a 10X solution.

Protocol for Generic Genomic DNA Extraction Using a Phosphate-Based Lysis Buffer

This protocol provides a general method for extracting genomic DNA from cultured mammalian cells, utilizing a phosphate-based buffer to ensure cell lysis and DNA stability.

Methodology:

- **Cell Harvesting:** Harvest cultured cells by centrifugation. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 1X PBS. Centrifuge again and discard the supernatant.
- **Cell Lysis:** Add 500 μ L of Cell Lysis Buffer (see Table 2 for composition) to the cell pellet. Resuspend the pellet by gentle pipetting or vortexing.
- **Protein Removal:** Add 250 μ L of Protein Precipitation Solution (e.g., saturated ammonium acetate) and vortex vigorously for 20 seconds.
- **Centrifugation:** Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.
- **DNA Precipitation:** Carefully transfer the supernatant containing the DNA to a new microcentrifuge tube. Add an equal volume (approximately 750 μ L) of isopropanol. Invert the tube gently several times until a white, stringy DNA precipitate is visible.
- **DNA Pelleting:** Centrifuge at 13,000 x g for 5 minutes to pellet the DNA. Carefully discard the supernatant.
- **Washing:** Add 1 mL of 70% ethanol to the DNA pellet and centrifuge for 2 minutes. Carefully remove the ethanol.
- **Drying and Resuspension:** Air-dry the pellet for 10-15 minutes. Do not over-dry. Resuspend the DNA in a suitable volume (e.g., 50-100 μ L) of TE buffer or nuclease-free water.

Data Presentation:

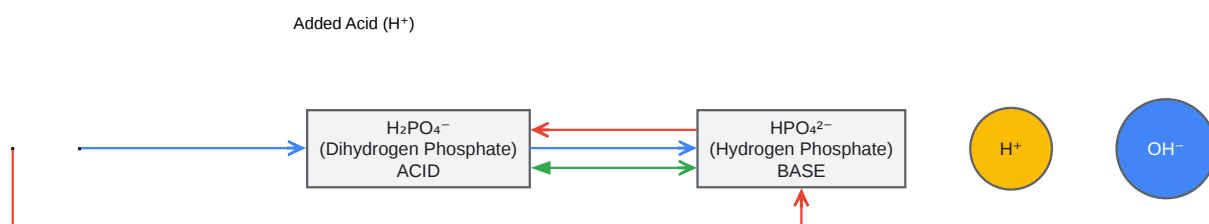
Table 2: Composition of a Typical Phosphate-Based Cell Lysis Buffer

Component	Final Concentration	Purpose
Sodium Phosphate Buffer (pH 8.0)	50 mM	Maintains stable pH to protect DNA integrity
EDTA	10 mM	Chelates divalent cations, inhibiting nuclease activity
SDS (Sodium Dodecyl Sulfate)	1% (w/v)	Detergent that disrupts cell membranes and denatures proteins
Proteinase K	100 µg/mL	Digests proteins, including nucleases

Visualizations

Logical Diagram: The Phosphate Buffer System

The following diagram illustrates the chemical equilibrium that allows the phosphate buffer system to resist changes in pH, a fundamental principle behind its use in biological protocols.

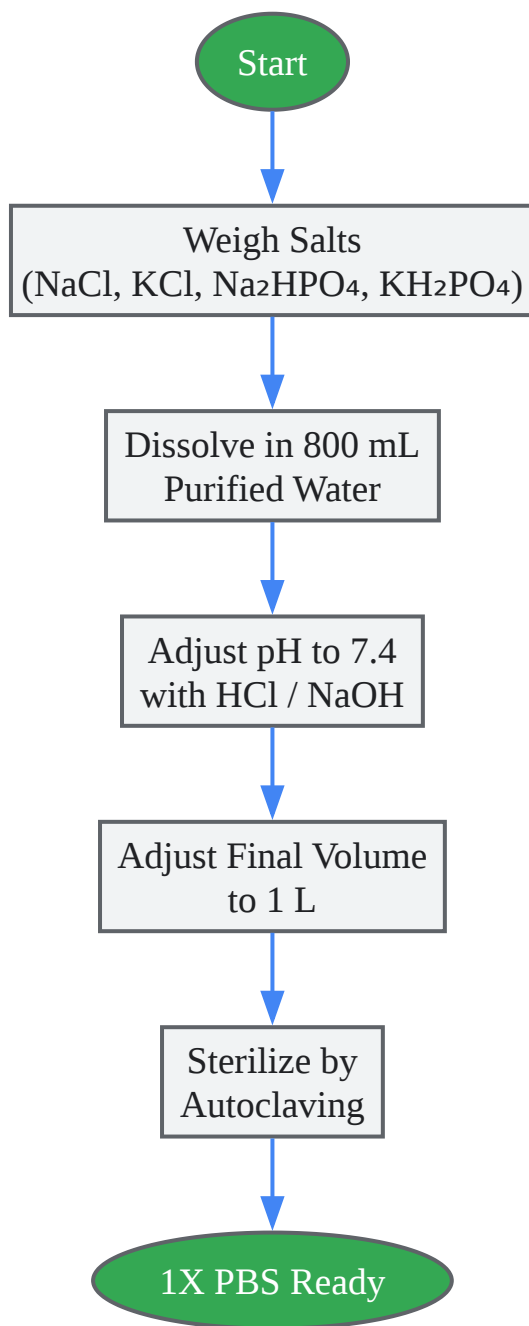


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Caption: The equilibrium of the phosphate buffer system.

Experimental Workflow: Preparation of 1X PBS

This workflow diagram outlines the key steps for preparing a 1X PBS working solution from reagents.

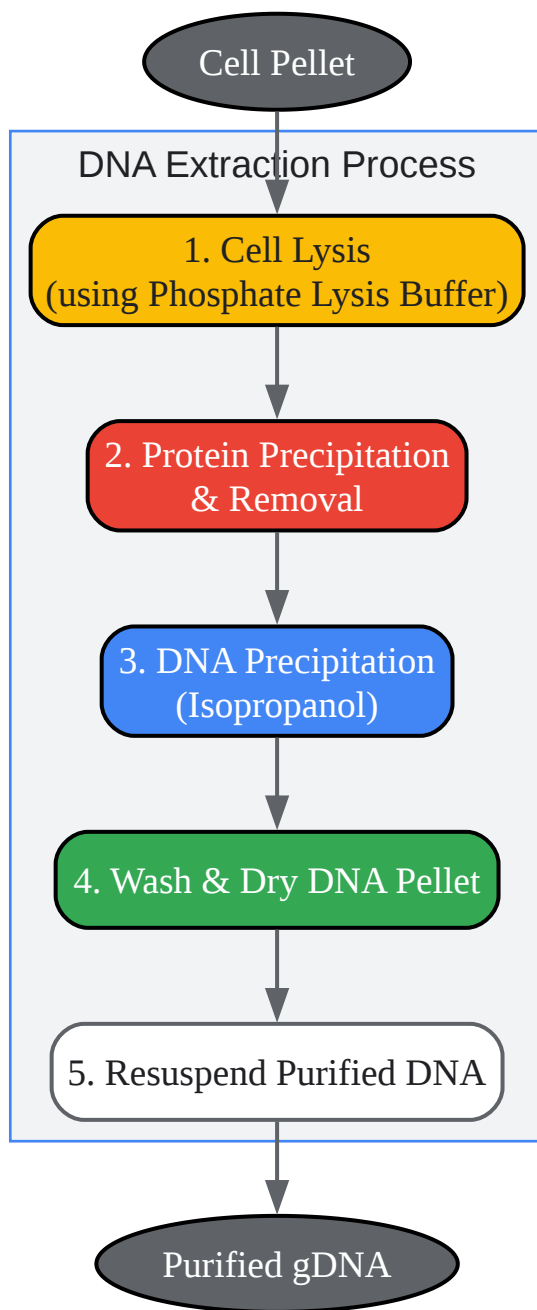


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Caption: Workflow for the preparation of PBS buffer.

Experimental Workflow: Genomic DNA Extraction

The diagram below shows a simplified workflow for genomic DNA extraction, highlighting the stage where a phosphate-based lysis buffer is utilized.



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Caption: Overview of a genomic DNA extraction workflow.

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